4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide
Overview
Description
“4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide” is a type of sulfonamide compound . It is a brominated derivative of 4-methylbenzenesulfonamide. This compound has been used in a variety of scientific research applications due to its wide range of effects.
Molecular Structure Analysis
The molecular formula of “this compound” is C11H16BrNO2S . Its average mass is 306.219 Da and its monoisotopic mass is 305.008514 Da .
Physical and Chemical Properties Analysis
Scientific Research Applications
Structural and Bioactivity Characteristics
- The compound exhibits a keen interest in the field of medicinal chemistry, especially for its structural features that are conducive for the synthesis of potential HIV-1 antagonists, as evidenced by the successful preparation and structural characterization of related methylbenzenesulfonamide CCR5 antagonists (Cheng De-ju, 2015).
Anticancer Properties
- A derivative of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide demonstrated unexpected synthesis and showcased notable anticancer properties, as determined through various analytical methods including single-crystal X-ray diffraction (Zhang et al., 2010).
Antibacterial and Anti-inflammatory Applications
- The compound's derivatives were synthesized and evaluated for their antibacterial potential and inhibitory activity against Lipoxygenase, indicating potential therapeutic applications for inflammatory ailments (M. Abbasi et al., 2017).
Photodynamic Therapy for Cancer Treatment
- Derivatives of this compound have been utilized in the synthesis of new zinc phthalocyanines, which have shown high singlet oxygen quantum yield. This makes them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).
Antimicrobial and Antiproliferative Agents
- Sulfonamide derivatives of the compound, especially those with biologically active moieties like thiazoles and imidazo[2,1-b]thiazole, have been synthesized and demonstrated effective antimicrobial and antiproliferative activities, underlining their potential in drug development (Shimaa M. Abd El-Gilil, 2019).
Synthetic Applications in Organic Chemistry
- The compound and its derivatives have found applications in synthetic organic chemistry as electrophilic cyanation reagents for synthesizing benzonitriles, indicating their utility in the synthesis of pharmaceutical intermediates (P. Anbarasan et al., 2011).
Properties
IUPAC Name |
4-bromo-N,N-diethyl-3-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)10-6-7-11(12)9(3)8-10/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXNAGZLBXXGGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681099 | |
Record name | 4-Bromo-N,N-diethyl-3-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178100-39-4 | |
Record name | 4-Bromo-N,N-diethyl-3-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.